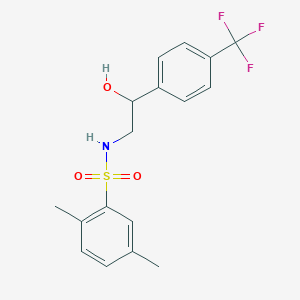

N-(2-羟基-2-(4-(三氟甲基)苯基)乙基)-2,5-二甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2,5-dimethylbenzenesulfonamide” is an organic compound that belongs to the class of trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Synthesis Analysis

The synthesis of such compounds often involves the use of trifluoroacetimidoyl chloride derivatives and ethyl 2-cyanoacetate . The reaction is facilitated by sodium hydride in acetonitrile, using conventional and microwave irradiation methods . The products then undergo intramolecular cyclization in nitrobenzene under reflux conditions .Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzene ring substituted with trifluoromethyl groups. The trifluoromethyl group is known for its intense electron-withdrawing effect, which induces various pharmaceutically significant structural properties .Chemical Reactions Analysis

Trifluoromethyl phenyl sulfone, a component of the compound, is traditionally a nucleophilic trifluoromethylating agent . It can act as a trifluoromethyl radical precursor . Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .科学研究应用

联苯磺酰胺内皮素拮抗剂

联苯磺酰胺(包括具有与“N-(2-羟基-2-(4-(三氟甲基)苯基)乙基)-2,5-二甲基苯磺酰胺”类似结构基序的化合物)已被确定为一类新型内皮素 A (ETA) 选择性拮抗剂。这些化合物对 ETA 受体表现出改善的结合和功能活性,有助于它们抑制动物模型中内皮素-1 (ET-1) 输注引起的升压作用。此类研究突出了这些化合物在心血管疾病和内皮素水平升高相关疾病中的治疗潜力 (Murugesan 等人,1998)。

生物转化研究

N-取代全氟辛烷磺酰胺虽然在结构上不同,但与所讨论的化学物质具有共同的磺酰胺基团。对这些化合物进行了环境持久性和生物转化途径的研究,突出了人们对其积累及其对野生动物和人类健康潜在影响的担忧。已经阐明了从 N-取代全氟辛烷磺酰胺通往全氟辛烷磺酸 (PFOS) 的代谢途径,为环境化学和毒理学提供了见解 (Xu 等人,2004)。

磺酰胺衍生物的合成和评估

各种苯磺酰胺衍生物的合成,包括对其生物活性的探索,是一个重要的研究领域。这些研究涉及创建和筛选具有抗菌、抗炎和潜在抗癌特性的化合物。这些化合物的结构多样性(包括磺酰胺基团的存在)促成了广泛的药理活性,为开发新的治疗剂奠定了基础 (Aziz-ur-Rehman 等人,2014)。

抗癌和抗 HCV 剂

包括磺酰胺化合物在内的塞来昔布衍生物已被合成并评估其作为抗炎、镇痛、抗氧化、抗癌和抗 HCV 剂的潜力。这些研究证明了磺酰胺衍生物在药物化学中的多功能性及其在治疗各种疾病(包括癌症和丙型肝炎病毒 (HCV) 感染)中的潜在应用 (Küçükgüzel 等人,2013)。

水凝胶中的药物扩散

已经研究了使用经疏水基团(如磺酰胺衍生物)修饰的水凝胶进行控释药物。这些研究探讨了药物释放速率、动态溶胀行为以及在眼用药物递送系统(如隐形眼镜或眼内植入物)中的潜在应用。该研究有助于开发基于疏水改性水凝胶的独特特性的新型药物递送平台 (Mullarney 等人,2006)。

未来方向

The synthesis and development of new procedures for the synthesis of trifluoromethylated heterocycles have gained more attention, due to their physical and pharmaceutical properties and their usage in industry, medicine, and agriculture . Therefore, future research could focus on exploring new synthesis methods and investigating the potential applications of these compounds in various fields.

属性

IUPAC Name |

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-2,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3NO3S/c1-11-3-4-12(2)16(9-11)25(23,24)21-10-15(22)13-5-7-14(8-6-13)17(18,19)20/h3-9,15,21-22H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMPFQSCJZQYSQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2,5-dimethylbenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((2-(3,5-dimethylphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2959634.png)

![5-(3,5-dimethylphenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2959638.png)

![2-(4-ethoxyphenyl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2959645.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2959646.png)

![methyl 4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2959650.png)

![rac-(1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid, trans](/img/structure/B2959651.png)

![1-[4-(Propan-2-yloxy)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2959653.png)

![N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2959656.png)